1-Ethyl-1H-imidazole-4,5-dicarbonitrile

Lipophilicity Physicochemical Properties Drug Design

Procurement pain: Generic 4,5-dicyanoimidazoles cause unpredictable chromatography and failed SAR due to alkyl chain variation. • Solution: 1-Ethyl-1H-imidazole-4,5-dicarbonitrile (CAS 133123-67-8) - exact N-ethyl substitution. • LogP 0.57 (distinct from N-methyl analog). • Essential for 1-ethyl-2-ethynyl-4,5-dicyanoimidazole conjugated polymers and push-pull NLO chromophores. • Enables systematic SAR around N-alkyl imidazole core.

Molecular Formula C7H6N4
Molecular Weight 146.153
CAS No. 133123-67-8
Cat. No. B2779417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-1H-imidazole-4,5-dicarbonitrile
CAS133123-67-8
Molecular FormulaC7H6N4
Molecular Weight146.153
Structural Identifiers
SMILESCCN1C=NC(=C1C#N)C#N
InChIInChI=1S/C7H6N4/c1-2-11-5-10-6(3-8)7(11)4-9/h5H,2H2,1H3
InChIKeyRAFSTXGDSLCINC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-1H-imidazole-4,5-dicarbonitrile: Core Properties & Procurement


1-Ethyl-1H-imidazole-4,5-dicarbonitrile (CAS 133123-67-8) is a heterocyclic building block characterized by an imidazole core bearing two nitrile groups at the 4- and 5-positions and an N-ethyl substituent [1]. It has a molecular formula of C7H6N4 and a molecular weight of 146.15 g/mol . This compound serves as a versatile intermediate for the synthesis of more complex bioactive molecules, catalysts, and functional materials [2]. Its procurement is typically driven by its specific substitution pattern, which distinguishes it from other 1-alkyl-imidazole-4,5-dicarbonitrile analogs in terms of physicochemical properties and subsequent reactivity.

Substitution pattern N-Ethyl group defines reactivity and downstream synthetic routes distinct from other 1-alkyl analogs.
Versatility Serves as intermediate for bioactive molecule synthesis, catalyst design, and functional materials.
Physicochemical profile Intermediate lipophilicity and boiling point differentiate it from the 1-methyl analog in purification and reaction design.

1-Ethyl-1H-imidazole-4,5-dicarbonitrile: Substitution Limitations


1-Ethyl-1H-imidazole-4,5-dicarbonitrile cannot be simply interchanged with other 1-alkyl-4,5-dicyanoimidazole derivatives due to the significant impact of the N-alkyl chain length on key molecular properties. This chain length directly influences lipophilicity (LogP), solubility, and boiling point, which are critical for reaction design, purification, and subsequent applications . For instance, a procurement decision based solely on a generic 'imidazole-4,5-dicarbonitrile' scaffold without specifying the N-ethyl group can lead to suboptimal yields in synthetic pathways, unpredictable chromatographic behavior, or failure in applications requiring precise physicochemical tuning, such as in the development of nonlinear optical (NLO) materials [1]. The quantitative evidence below demonstrates why this specific substitution pattern is the necessary choice.

Risk factor
1-Ethyl (target)
1-Methyl analog
Lipophilicity & solubility
Reported LogP ~0.57 supports balanced organic solubility
Lower LogP may shift solubility and partitioning profile
Purification behavior
Boiling point ~437 °C (predicted) enables specific distillation parameters
Higher boiling point (~455 °C predicted) may require different removal conditions
Application-specific structure
N-Ethyl required for targeted NLO chromophore and ethynyl monomer synthesis
1-Methyl substitution yields different downstream monomer/chromophore identity

1-Ethyl-1H-imidazole-4,5-dicarbonitrile: Quantitative Differentiation


Lipophilicity Advantage of N-Ethyl Substituent

The 1-ethyl derivative exhibits a higher calculated partition coefficient (LogP) than its 1-methyl counterpart, indicating increased lipophilicity. This is a key differentiator for applications requiring solubility in organic solvents or enhanced membrane permeability. The LogP value for 1-Ethyl-1H-imidazole-4,5-dicarbonitrile is 0.57 , compared to a lower predicted value for the 1-methyl analog .

Lipophilicity (LogP)
Class-level inference
Target LogP = 0.57 vs 1-methyl analog (lower predicted)
Supports intermediate lipophilicity for drug-like property optimization
Data to verify; calculated value, class-level trend
Lipophilicity Physicochemical Properties Drug Design

Density & Boiling Point: Ethyl vs. Methyl Analog

The replacement of the N-methyl group with an N-ethyl group results in a measurable change in physical properties. 1-Ethyl-1H-imidazole-4,5-dicarbonitrile has a predicted density of 1.2±0.1 g/cm³ and a boiling point of 437.0±30.0 °C at 760 mmHg . These values differ from those of the 1-methyl derivative, which has a predicted density of 1.21±0.1 g/cm³ and a boiling point of 454.9 °C at 760 mmHg .

Physical properties
Cross-study comparable
Ethyl analog boils ~18 °C lower than methyl analog (437 vs 455 °C, predicted)
Lower boiling point may simplify distillation-based purification
Predicted values; confirm experimentally
Physical Chemistry Thermodynamics Process Chemistry

Precursor for 2-Ethynyl-4,5-dicyanoimidazole Synthesis

The 1-ethyl substitution on the imidazole ring is critical for accessing specific acetylene-functionalized monomers. 1-Ethyl-2-ethynyl-4,5-dicyanoimidazole (and its propyl analog) are synthesized directly from the corresponding 1-ethyl-2-bromo-4,5-dicyanoimidazole [1]. This demonstrates a validated synthetic pathway for which the 1-ethyl derivative is the requisite starting material; the unsubstituted or methyl analog would lead to different downstream products with distinct properties.

Synthetic route
Supporting evidence
Validated pathway via 2-bromo intermediate to ethynyl monomer
Required precursor for N-ethyl acetylenic monomer synthesis
Yield data for ethyl derivative not yet reported; methyl analog serves as class benchmark (80% yield)
Polymer Chemistry Synthetic Methodology Materials Science

NLO Chromophore Design: Role of N-Ethyl Group

In the design of nonlinear optical (NLO) chromophores for polymeric materials, the specific 1-ethyl group is a defined component of the chromophore structure. A study on methacrylate copolymers explicitly describes chromophore B as '1-ethyl-2-[4-(N-methacryloyloxyethyl-N-methylamino)phenylazo]- 4,5-dicyanoimidazole' [1]. This demonstrates that the 1-ethyl substitution is not arbitrary; it is part of the precise molecular design chosen for its impact on the chromophore's hyperpolarizability and its compatibility with the polymer matrix, differentiating it from other alkyl-substituted analogs.

NLO chromophore architecture
Supporting evidence
1-Ethyl core integral to chromophore B design; comparator chromophore A uses non-ethylated core
Ethyl substitution required for specific NLO material class
Structural distinction implies different nonlinear optical properties
Nonlinear Optics Photonics Chromophore Design

1-Ethyl-1H-imidazole-4,5-dicarbonitrile: Validated Applications


1-Ethyl-2-ethynyl-4,5-dicyanoimidazole for Conjugated Polymers

This compound is the essential starting material for preparing 1-ethyl-2-ethynyl-4,5-dicyanoimidazole [1]. This terminal alkyne derivative is a valuable monomer for synthesizing conjugated polymers with potential applications in organic electronics and sensors. The N-ethyl group influences the polymer's solubility, processability, and electronic properties compared to polymers derived from the N-methyl or N-unsubstituted analogs.

NLO Chromophores in Methacrylate Copolymers

1-Ethyl-1H-imidazole-4,5-dicarbonitrile is the core scaffold for designing specific push-pull chromophores used in nonlinear optics. As reported, it is incorporated into a methacrylate copolymer system to study its nonlinear optical behavior [2]. The precise 1-ethyl substitution is a structural feature of the active chromophore, impacting the material's overall performance in applications like electro-optic modulation and frequency conversion.

Drug Discovery: Physicochemical Property Optimization

Given its calculated LogP of 0.57, this compound offers a specific lipophilic profile that is distinct from its 1-methyl analog . Medicinal chemists can select this building block to deliberately fine-tune the lipophilicity and metabolic stability of lead compounds. Its inclusion in a compound library allows for a systematic exploration of the SAR (structure-activity relationship) around the N-alkyl substituent on the imidazole core.

Application
Selection Property
Validation Focus
Conjugated polymer monomer synthesis
N-Ethyl precursor for ethynyl monomer
Polymer solubility and electronic property tuning
NLO chromophore copolymer design
1-Ethyl-4,5-dicyanoimidazole chromophore core
Nonlinear optical coefficient characterization
Drug discovery lead optimization
Intermediate lipophilicity profile
Structure-activity relationship around N-alkyl group

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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